2-(Tert-butoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Overview
Description
“2-(Tert-butoxycarbonylamino)-4,4,4-trifluorobutanoic acid” is a chemical compound that is likely to be used in organic synthesis . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) which are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the tert-butyloxycarbonyl (Boc) group and the trifluorobutanoic acid group .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Scientific Research Applications
Synthesis and Chemical Properties
2-(Tert-butoxycarbonylamino)-4,4,4-trifluorobutanoic acid is involved in various chemical synthesis processes and exhibits unique properties due to its structure. For example, it is used in the synthesis of complex organic compounds. One study discusses the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, which is characterized by 1H NMR, MS, and IR techniques, and its structure determined by X-ray diffraction method (Dinesh et al., 2010). Another study demonstrates its use in the synthesis of environmentally benign CO2-based copolymers, highlighting its potential in creating biocompatible polymers (Tsai et al., 2016).
Catalysis and Reaction Mechanisms
This compound is also important in studies focusing on catalysis and reaction mechanisms. For instance, research on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines involves reacting specific difluoroaniline derivatives with butyllithium followed by methyl chloroformate, demonstrating the regiocontrol of metallation directed by fluorine (Thornton & Jarman, 1990). Another study presents the metal-to-ligand charge-transfer sensitization of near-infrared emitting lanthanides in trimetallic arrays, where this compound plays a key role (Pope et al., 2005).
Pharmaceutical Applications
In the field of pharmaceuticals, derivatives of this compound are utilized in the development of HIV protease inhibitors, demonstrating its significance in drug design and synthesis (Yuasa et al., 1998). Additionally, it's involved in the synthesis of compounds like (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, used in the development of growth hormone secretagogues, highlighting its potential in creating therapeutics with improved efficacy (Li et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact withReceptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
Boc-protected amino acids have been used in peptide synthesis . The deprotection of the Boc group is a crucial step in peptide synthesis, allowing for the formation of peptide bonds .
Result of Action
The removal of the boc group is a key step in peptide synthesis, enabling the formation of peptide bonds and the synthesis of complex peptides .
Action Environment
The environment can significantly influence the action of 2-(Tert-butoxycarbonylamino)-4,4,4-trifluorobutanoic acid. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrated a beneficial effect, extending the possibility for extraction of water-soluble polar organic molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKFQMRNHNNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544479-61-0 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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